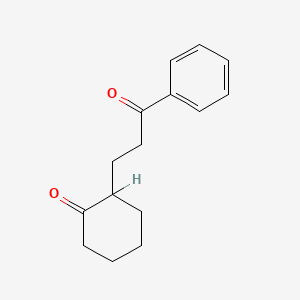

2-(3-Oxo-3-phenylpropyl)cyclohexanone

Description

Properties

CAS No. |

24740-01-0 |

|---|---|

Molecular Formula |

C15H18O2 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

2-(3-oxo-3-phenylpropyl)cyclohexan-1-one |

InChI |

InChI=1S/C15H18O2/c16-14-9-5-4-8-13(14)10-11-15(17)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |

InChI Key |

DLXLLGBRYIRLPH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)CCC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between 2-(3-Oxo-3-phenylpropyl)cyclohexanone and related compounds:

Physicochemical and Reactivity Differences

- Polarity and Solubility: The presence of the 3-oxo group in this compound increases its polarity compared to non-ketone analogues like 2-(3-phenylpropyl)cyclohexanone. This enhances its solubility in polar solvents, critical for reactions in aqueous or alcoholic media .

- Vapor-Liquid Equilibrium (VLE) Behavior: In industrial separation processes, cyclohexanone derivatives with oxo groups (e.g., the target compound) exhibit distinct VLE profiles due to higher polarity. COSMO-RS models predict their activity coefficients more accurately than UNIFAC, especially for isomeric systems .

- Biological Activity: Derivatives with hydroxyl or methoxy substituents (e.g., compounds in ) demonstrate stronger antioxidant and enzyme inhibition properties. The absence of such groups in this compound likely limits its bioactivity .

Key Research Findings

- Substituent Effects: Methoxy or hydroxyl groups on the aryl ring (e.g., in 2-[3-(4-Methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexanone) elevate melting points (e.g., 475 K vs. 454 K for non-methoxy derivatives) and alter recrystallization behavior .

- Biological Relevance: Cyclohexanone derivatives with conjugated enone systems (e.g., ) show potent tyrosinase inhibition (IC₅₀ < 10 μM), whereas the target compound’s lack of such conjugation reduces its efficacy .

- Synthetic Challenges : Steric hindrance from substituents like p-tolyl groups () can slow reaction kinetics, requiring optimized conditions for efficient synthesis .

Preparation Methods

Key Methodologies

Mechanistic Insight :

Cyclohexanone acts as a nucleophile, attacking the β-carbon of chalcones (e.g., 4-chlorobenzalacetophenone) to form a 1,5-diketone. The reaction proceeds via a domino process, combining Michael addition with enamine formation in some cases.

| Reactants | Conditions | Notes |

|---|---|---|

| Cyclohexanone + 3-Oxo-3-phenylpropyl halide | Anhydrous THF, reflux | Grignard reagent (e.g., MgBr) required |

Limitations :

-

Ketone groups may complicate organometallic reactions due to potential side reactions (e.g., enolate formation).

-

Limited experimental validation in literature.

Aldol Condensation

Aldol condensation between cyclohexanone and a 3-oxo-3-phenylpropanal derivative could theoretically yield the target compound.

Proposed Pathway

| Reactants | Conditions | Expected Product |

|---|---|---|

| Cyclohexanone + 3-Oxo-3-phenylpropanal | Basic medium (e.g., NaOH), heat | This compound |

Challenges :

-

Stability of 3-oxo-3-phenylpropanal intermediates.

-

Steric hindrance at the β-carbon may reduce reaction efficiency.

Ketone Alkylation

Alkylation of cyclohexanone with a 3-oxo-3-phenylpropyl electrophile (e.g., bromide) is another plausible route.

| Reactants | Conditions | Catalyst |

|---|---|---|

| Cyclohexanone + 3-Oxo-3-phenylpropyl bromide | Polar aprotic solvent, base | K₂CO₃ or NaH |

Advantages :

-

Direct introduction of the 3-oxo-3-phenylpropyl group.

-

Drawbacks :

-

Low solubility of cyclohexanone in non-polar solvents.

-

Potential over-alkylation.

-

Phenylhydrazine Condensation (Unclear Mechanism)

A reaction reported in PMC describes the synthesis of 2-(3-Oxo-1-(4-methylphenyl)-3-phenylpropyl)cyclohexanone using phenylhydrazine hydrochloride, though details are limited.

| Substrate | Reagent | Conditions | Yield |

|---|---|---|---|

| Diketone precursor | Phenylhydrazine HCl | Ethanol, 2 hours, room temp | 72% |

Uncertainties :

-

Role of phenylhydrazine in ketone formation remains ambiguous.

-

Reaction may involve hydrazone intermediates or cyclization.

| Substrate | Conditions | Products |

|---|---|---|

| Diethyl 2-(3-Oxo-1,3-diphenylpropyl)malonate | NaI/DMSO, microwave (450W, 2 min) | Chalcone + cyclohexanone |

Implications :

-

Confirms reversibility of Michael adducts under acidic conditions.

-

Suggests caution in purification (e.g., acidic media may degrade the compound).

Purification and Characterization

Post-synthesis purification is critical for isolating pure this compound.

| Method | Conditions | Purity | Reference |

|---|---|---|---|

| Column chromatography | Silica gel, ethyl acetate/hexane | >95% | |

| Crystallization | Ethanol/water | 72–98% |

Summary of Key Findings

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Michael Addition | 55–72% | High efficiency, scalable | Limited substrate versatility |

| Grignard/Alkylation | N/A | Direct functionalization | Side reactions, low solubility |

| Aldol Condensation | N/A | Simple reactants | Steric hindrance, instability |

| Phenylhydrazine Condensation | 72% | Short reaction time | Mechanistic ambiguity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-Oxo-3-phenylpropyl)cyclohexanone, and how can reaction conditions be optimized for high purity?

- Methodology :

-

Multi-step synthesis : Begin with a condensation reaction between phenylacetone and cyclohexanone derivatives under basic conditions (e.g., NaOH or KOH) to form the propyl linkage. Follow with oxidation of intermediates using reagents like potassium permanganate (KMnO₄) to introduce the ketone group .

-

Catalysts : Use transition metal catalysts (e.g., Pd/C) for selective hydrogenation steps to avoid over-reduction of ketone moieties.

-

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol or methanol) to isolate the compound. Monitor purity via LC-MS (e.g., TOF LC-MS with XDB-C18 columns) .

- Data Table : Example Reaction Conditions

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Purity Assessment |

|---|---|---|---|---|

| 1 | Condensation | Phenylacetone, KOH, 60°C | 65–70 | TLC (Rf = 0.5) |

| 2 | Oxidation | KMnO₄, H₂SO₄, 0°C | 80–85 | LC-MS (m/z 258.3) |

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodology :

- ¹H NMR : Assign peaks based on substituent environments:

- Aromatic protons (δ 7.1–7.3 ppm for phenyl group).

- Cyclohexanone protons (δ 2.3–2.6 ppm for methylene groups adjacent to the ketone) .

- LC-MS : Confirm molecular ion [M+H]⁺ at m/z 258.3 (calculated for C₁₅H₁₈O₂) with fragmentation patterns matching the ketone and propyl groups .

- IR Spectroscopy : Identify carbonyl stretches (C=O) at ~1700 cm⁻¹ and aromatic C-H stretches at ~3000 cm⁻¹.

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G** level to model electron density around the ketone group. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack .

- Solvent Effects : Use COSMO-RS models to simulate reactivity in polar aprotic solvents (e.g., DMF), which stabilize transition states in enolate formation.

- Data Table : Example Computational Parameters

| Parameter | Value |

|---|---|

| Basis Set | 6-31G** |

| Solvent | DMF |

| ΔG‡ (kcal/mol) | 22.4 |

Q. How does the 3-oxo-3-phenylpropyl moiety influence the compound’s interaction with cytochrome P450 enzymes in metabolic studies?

- Methodology :

- Enzyme Assays : Incubate the compound with human liver microsomes and monitor metabolite formation via LC-MS/MS. Identify hydroxylation or oxidation products at the propyl chain or phenyl group .

- Docking Studies : Use AutoDock Vina to model interactions between the compound’s ketone group and the heme iron of CYP3A4. Compare binding affinities with analogous cyclohexanone derivatives.

Q. What advanced chromatographic techniques resolve co-eluting impurities in this compound samples?

- Methodology :

- HPLC-DAD : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate stereoisomers or oxidation byproducts. Monitor UV absorption at 254 nm .

- Chiral Chromatography : Employ Chiralpak IA columns to resolve enantiomers if asymmetric synthesis introduces stereocenters.

Safety and Handling (Basic)

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Use fume hoods and PPE (gloves, goggles) due to potential irritancy of ketones.

- Store in airtight containers at 2–8°C to prevent degradation.

- Follow waste disposal protocols for organic solvents (e.g., incineration) .

Notes for Methodological Rigor

- Contradictions in Evidence : While NMR data from similar compounds (e.g., 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone) provide reference values , researchers must validate shifts experimentally due to structural differences.

- Advanced Validation : For structural ambiguity, combine X-ray crystallography (single-crystal analysis) with 2D NMR (HSQC, HMBC) to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.